Cas no 1008957-07-0 (N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)

N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound featuring a pyrrolidine-2-carboxamide core substituted with a thiophene-2-sulfonyl group and an acetylphenyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its sulfonamide and amide functionalities. The thiophene ring enhances electronic properties, while the acetylphenyl group may improve binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies. The compound is suited for research applications requiring selective molecular probes or intermediates in pharmaceutical development.
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide structure
1008957-07-0 structure
Product name:N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
CAS No:1008957-07-0
MF:C17H18N2O4S2
MW:378.465821743011
CID:5470746

N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
    • N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
    • Inchi: 1S/C17H18N2O4S2/c1-12(20)13-5-2-6-14(11-13)18-17(21)15-7-3-9-19(15)25(22,23)16-8-4-10-24-16/h2,4-6,8,10-11,15H,3,7,9H2,1H3,(H,18,21)
    • InChI Key: BJQNFQKGTZWQMI-UHFFFAOYSA-N
    • SMILES: N1(S(C2SC=CC=2)(=O)=O)CCCC1C(NC1=CC=CC(C(C)=O)=C1)=O

N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2728-0288-1mg
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2728-0288-30mg
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2728-0288-100mg
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2728-0288-5μmol
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2728-0288-3mg
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2728-0288-5mg
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2728-0288-10mg
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2728-0288-20μmol
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2728-0288-2μmol
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2728-0288-10μmol
N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1008957-07-0 90%+
10μl
$69.0 2023-05-16

Additional information on N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Introduction to N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS No. 1008957-07-0)

N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1008957-07-0, represents a unique molecular architecture that combines acetylphenyl and thiophene-sulfonyl functional groups with a pyrrolidine core. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The 3-acetylphenyl moiety in the compound's name is particularly noteworthy, as acetylphenyl groups are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability and improve pharmacokinetic properties. This feature is especially relevant in the context of developing small-molecule inhibitors or modulators that require prolonged circulation times and minimal degradation in biological systems. The presence of the acetyl group also provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored biological activities.

The thiophene-2-sulfonyl component adds another layer of complexity to the molecule, introducing both sulfur and oxygen atoms into the structure. Thiophene derivatives are well-known for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The sulfonyl group, on the other hand, is a common pharmacophore that enhances binding affinity and selectivity in many drug candidates. The combination of these two groups in N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide suggests potential applications in developing novel therapeutic agents targeting various diseases.

The pyrrolidine ring is another critical structural element that contributes to the compound's overall pharmacological profile. Pyrrolidine scaffolds are widely recognized for their presence in numerous bioactive molecules, including protease inhibitors and kinase inhibitors. The incorporation of a pyrrolidine core into this compound not only enhances its structural diversity but also positions it as a potential lead compound for further optimization.

In recent years, there has been growing interest in the development of heterocyclic compounds with multiple functional groups for their potential therapeutic applications. N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exemplifies this trend, as it integrates several pharmacologically relevant moieties into a single molecular framework. This approach has been successfully employed in various drug discovery programs, leading to the identification of potent and selective inhibitors against target enzymes and receptors.

The synthesis of N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, has been crucial in constructing the complex framework of this molecule. These methodologies not only facilitate the formation of carbon-carbon bonds but also allow for precise control over regioselectivity and stereochemistry.

The biological evaluation of this compound has been a focus of recent research efforts. Preliminary studies have shown that N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exhibits promising activity against certain enzymatic targets, making it a valuable scaffold for further drug development. Additionally, its ability to interact with biological macromolecules suggests potential applications in modulating cellular pathways associated with various diseases.

The compound's unique structural features also make it an attractive candidate for computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques have been increasingly used to predict binding affinities and identify key residues involved in ligand-receptor interactions. These insights can guide the design of next-generation derivatives with improved pharmacological properties.

In conclusion, N-(3-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. Its complex molecular architecture, combining acetylphenyl, thiophene-sulfonyl, and pyrrolidine functionalities, positions it as a versatile scaffold for drug discovery. Further research is warranted to fully explore its therapeutic potential and optimize its pharmacological properties for clinical applications.

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